molecular formula C9H7Br2N B3066356 3-Bromoquinolizinium bromide CAS No. 77199-12-3

3-Bromoquinolizinium bromide

Cat. No.: B3066356
CAS No.: 77199-12-3
M. Wt: 288.97 g/mol
InChI Key: CPMSZOBMUXGFPW-UHFFFAOYSA-M
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Description

Historical Perspectives and Foundational Research on Quinolizinium (B1208727) Cations

The exploration of quinolizinium compounds dates back to the early 20th century. The first reported synthesis of a quinolizinium compound was achieved by the German chemist Walter Borsche in 1926. ontosight.ai This seminal work laid the groundwork for future investigations into the synthesis, properties, and applications of this class of heterocyclic cations. ontosight.ai Early research focused on the fundamental synthesis and characterization of the parent quinolizinium cation and its simple derivatives. nih.govrsc.org Over the decades, research has expanded significantly, with a notable increase in publications in recent years, indicating a growing interest in their unique chemical attributes. ontosight.ai

Structural Classification within Heteroaromatic Cations: Bridgehead Quaternary Nitrogen Frameworks

From a structural standpoint, the quinolizinium cation is classified as a heteroaromatic cation with a bridgehead quaternary nitrogen atom. wikipedia.orgrsc.org This structural motif is found in numerous natural products, many of which exhibit biological activity. rsc.org The nitrogen atom in the quinolizinium system is located at the junction of the two rings, a feature that defines it as a bridgehead nitrogen heterocycle. rsc.org This arrangement results in a planar, aromatic system, as confirmed by X-ray crystallography of the hexafluorophosphate (B91526) salt. wikipedia.org The positive charge is delocalized across the bicyclic framework, which influences its reactivity and physical properties.

Overview of Quinolizinium Salts as Versatile Chemical Scaffolds in Academic Research

Quinolizinium salts have emerged as valuable and versatile scaffolds in academic research. ontosight.ai They serve as fundamental building blocks for the construction of more complex organic molecules. researchgate.net Their utility spans various areas of chemical synthesis, including their use as synthetic intermediates for a range of organic transformations. researchgate.net The charged nature of the quinolizinium core has also led to its investigation in the field of materials science, particularly for applications in nonlinear optics. researchgate.net The ability to functionalize the quinolizinium ring system at various positions allows for the fine-tuning of its electronic and steric properties, making it an attractive scaffold for designing molecules with specific functions. researchgate.net

Academic Rationale for Investigating 3-Bromoquinolizinium Bromide as a Key Synthetic Intermediate

The investigation of this compound as a key synthetic intermediate is driven by the synthetic versatility imparted by the bromine substituent. The carbon-bromine bond in aryl bromides is a well-established reactive handle for a variety of cross-coupling reactions. researchgate.net In the context of the quinolizinium system, the bromine atom at the 3-position allows for the introduction of a wide range of functional groups through transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling. researchgate.net This enables the synthesis of a diverse library of substituted quinolizinium derivatives with tailored properties. The specific placement of the bromine at the 3-position also allows for the exploration of structure-property relationships, as the electronic effects of substituents at this position can be systematically studied. researchgate.net The reactivity of bromoquinolizinium salts with organotrifluoroborates further highlights their utility in forming new carbon-carbon bonds. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoquinolizin-5-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN.BrH/c10-8-4-5-9-3-1-2-6-11(9)7-8;/h1-7H;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMSZOBMUXGFPW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+]2C=C(C=CC2=C1)Br.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463128
Record name 3-Bromoquinolizinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77199-12-3
Record name 3-Bromoquinolizinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies for 3 Bromoquinolizinium Bromide

Palladium-Catalyzed Cross-Coupling Reactions of Bromoquinolizinium Bromides

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds, and their application to heteroaromatic cations like quinolizinium (B1208727) has opened up new avenues for creating complex molecular architectures. These reactions offer a high degree of control and functional group tolerance, making them ideal for the derivatization of the quinolizinium core.

Comparative Analysis of Stille, Suzuki, and Negishi Coupling Efficiencies in Quinolizinium Functionalization

The choice of cross-coupling methodology is critical in achieving efficient functionalization of the quinolizinium system. While direct comparative studies on 3-bromoquinolizinium bromide are not extensively documented, general trends in the efficiency of Stille, Suzuki, and Negishi couplings on similar aromatic and heteroaromatic systems provide valuable insights.

Stille Coupling: The Stille coupling, which utilizes organotin reagents, has been shown to be a highly effective method for the functionalization of diazocines, which are related azobenzene-derived photoswitches. nih.gov In some cases, Stille coupling has outperformed Suzuki coupling, particularly when dealing with sterically hindered substrates. nih.gov However, the primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which raises significant environmental and safety concerns. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, employing organoboron reagents, is often the preferred method due to the low toxicity of the boron-containing compounds and the mild reaction conditions. libretexts.orgorganic-chemistry.org This method generally exhibits high functional group tolerance and the boronic acids and their derivatives are often stable and easy to handle. organic-chemistry.org For many applications, the Suzuki coupling provides excellent yields, sometimes surpassing those of the Stille reaction. nih.gov However, its efficiency can be more susceptible to steric hindrance compared to the Stille coupling. nih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents. While it offers a comparable substrate scope to the Suzuki coupling, it often results in lower yields and demonstrates less functional group tolerance. libretexts.org Furthermore, the organozinc reagents are sensitive to water and oxygen, requiring more stringent reaction conditions. libretexts.org

In the context of functionalizing heteroaromatic cations, the choice between these methods often involves a trade-off between efficiency, substrate scope, and practical considerations such as reagent toxicity and stability. For many synthetic applications involving quinolizinium cations, the Suzuki-Miyaura coupling represents a favorable balance of these factors.

Optimization of Reaction Conditions for Diverse Functionalized Quinolizinium Cations

The success of palladium-catalyzed cross-coupling reactions hinges on the careful optimization of various reaction parameters. These include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand: The combination of the palladium source and the phosphine (B1218219) ligand is crucial. For instance, Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors. nih.gov Bulky, electron-rich phosphines such as P(t-Bu)₃ and PCy₃ have proven to be highly effective ligands, enabling reactions under mild conditions, even at room temperature, and for challenging substrates like aryl chlorides. nih.gov The use of N-heterocyclic carbene (NHC) palladium complexes has also been shown to be effective for Sonogashira couplings of aryl bromides. libretexts.org

Base and Solvent: The choice of base is critical for activating the organoboron reagent in Suzuki couplings. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The solvent system also plays a significant role, with mixtures like toluene/water or dioxane being frequently employed. rsc.orgnih.gov For instance, in the Suzuki-Miyaura vinylation of hindered aryl bromides, the adjustment of the solvent ratio is a key parameter for optimization. libretexts.org

Temperature and Reaction Time: Reaction temperatures can range from room temperature to elevated temperatures, often facilitated by microwave irradiation to reduce reaction times. nih.govbeilstein-journals.org For sterically demanding couplings, higher temperatures may be necessary to achieve reasonable reaction rates. rsc.org

The optimization of these conditions is often substrate-dependent and requires systematic screening to achieve the desired outcome with high yield and selectivity.

Strategic Incorporation of Vinyl, Ethynyl (B1212043), Aryl, and Heteroaryl Moieties

The ability to introduce a variety of functional groups onto the quinolizinium core is essential for tuning its properties. Palladium-catalyzed cross-coupling reactions provide a versatile platform for this purpose.

Vinyl Moieties: The introduction of vinyl groups can be achieved through the Suzuki-Miyaura coupling using vinylboronates, such as pinacol (B44631) vinyl boronate or potassium vinyltrifluoroborate. libretexts.orgnih.gov These reactions have been successfully applied to various aryl and heteroaryl bromides, and the conditions can be optimized to achieve high yields. libretexts.orgnih.gov

Ethynyl Moieties: The Sonogashira coupling is the premier method for installing ethynyl groups. libretexts.orgbeilstein-journals.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org This method has been widely used in the synthesis of complex natural products and functional materials. beilstein-journals.org A copper-free variant of the Sonogashira coupling has also been developed, offering an alternative for sensitive substrates. beilstein-journals.org

Aryl and Heteroaryl Moieties: The Suzuki-Miyaura coupling is extensively used for the synthesis of biaryl and heterobiaryl compounds. researchgate.netnih.gov A wide range of aryl- and heteroarylboronic acids or their derivatives can be coupled with this compound to introduce diverse aromatic systems. libretexts.orgresearchgate.net The reaction conditions can be tailored to accommodate various functional groups on both coupling partners. nih.govnih.gov

The strategic selection of the coupling partners and reaction conditions allows for the synthesis of a vast library of functionalized quinolizinium cations with tailored properties for various applications.

Suzuki-Miyaura Coupling with Organoboronates for Quinolizinium Derivatives

The Suzuki-Miyaura coupling using organoboronic acids and their esters is a cornerstone for the functionalization of this compound. This method's popularity stems from the commercial availability of a wide array of boronic acids, their stability, and the generally high yields of the coupling products.

The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the bromoquinolizinium bromide to a Pd(0) species, followed by transmetalation with the organoboronate (activated by a base), and concluding with reductive elimination to yield the functionalized quinolizinium cation and regenerate the Pd(0) catalyst. libretexts.org

The scope of this reaction is broad, allowing for the introduction of various aryl and heteroaryl groups. For example, the coupling of 2-bromopyridine (B144113) with arylboronic acids has been extensively studied, providing valuable insights into the synthesis of arylpyridines, which are structurally related to arylquinoliziniums. researchgate.net

Aryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
3-Bromo-5-nitro-1H-indazole (N-Boc protected)Pinacol vinyl boronatePd(PPh₃)₄Na₂CO₃ (2N)1,4-Dioxane120 (µW)13 nih.gov
3-IodoindazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃ (2N)1,4-Dioxane120 (µW)75 nih.gov
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd(OAc)₂/AntPhosK₃PO₄Toluene11031 rsc.org
4-BromoacetophenonePhenyl DABO boronatePd(OAc)₂/RuPhos-1,4-Dioxane/H₂O8081 nih.gov

Efficient Functionalization with Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as highly effective and versatile coupling partners in Suzuki-Miyaura reactions. nih.gov These reagents are typically stable, crystalline solids that are easy to handle and can be stored for extended periods. nih.gov They serve as excellent alternatives to boronic acids, often providing high yields in cross-coupling reactions.

The coupling of potassium heteroaryltrifluoroborates with aryl and heteroaryl halides has been shown to be an efficient method for the synthesis of heterobiaryls. nih.gov A general set of reaction conditions, often employing a palladium acetate (B1210297) catalyst with a suitable phosphine ligand like RuPhos and a base such as K₃PO₄, can be used for a wide range of substrates. nih.gov This methodology allows for the facile installation of various heterocyclic building blocks onto the quinolizinium core.

The scope of this reaction includes the coupling of potassium vinyltrifluoroborate, allowing for the synthesis of vinyl-substituted quinolizinium cations. libretexts.org

Aryl HalidePotassium OrganotrifluoroborateCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-Chlorobenzonitrile3,5-Dimethylisoxazol-4-yltrifluoroboratePd(OAc)₂/RuPhosK₃PO₄n-Butanol10071 nih.gov
4-ChlorobenzonitrilePyridin-4-yltrifluoroboratePd(OAc)₂/RuPhosK₃PO₄n-Butanol10095 nih.gov
4-ChlorobenzonitrileBenzothiophen-2-yltrifluoroboratePd(OAc)₂/SPhosK₃PO₄n-Butanol10082 nih.gov
Benzyl (B1604629) 3,5-bis(benzyloxy)-4-bromobenzoatePotassium vinyltrifluoroboratePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O150 (µW)54 libretexts.org

Homocoupling Reactions: Synthesis of Biquinolizinium Dications from Bromoquinolizinium Bromides

In addition to cross-coupling reactions, bromoquinolizinium bromides can undergo palladium-catalyzed homocoupling reactions to form biquinolizinium dications. These reactions involve the coupling of two molecules of the bromoquinolizinium salt to form a new carbon-carbon bond.

The synthesis of 3,3'-biquinolizinium dication has been achieved through the palladium-catalyzed homocoupling of this compound. This type of reaction typically proceeds in the presence of a palladium catalyst and often requires a reducing agent or specific reaction conditions to facilitate the formation of the Pd(0) active species and promote the coupling process. While detailed conditions for this specific reaction are not extensively reported, palladium-catalyzed homocoupling of aryl halides is a known transformation that can be influenced by factors such as the base and the presence of additives. beilstein-journals.org In some cases, homocoupling can be an undesired side reaction in cross-coupling processes. beilstein-journals.org

ReactantProductCatalyst SystemConditionsReference
3-Bromoindazole3,3'-BiindazolePd(OAc)₂/PPh₃, TEABall-milling beilstein-journals.org

The synthesis of biquinolizinium dications provides access to novel chromophores and fluorophores with extended π-conjugated systems, which are of interest for applications in materials science and bioimaging.

Advanced Spectroscopic Characterization and Structural Elucidation of Quinolizinium Systems

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the molecular orbital energies and photophysical behavior of 3-Bromoquinolizinium bromide.

The UV-Visible absorption spectrum of quinolizinium (B1208727) salts is characterized by electronic transitions within the aromatic π-system. libretexts.orglibretexts.org For this compound, these transitions are primarily of the π-π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com Such transitions in conjugated systems are typically intense and occur in the UV-Vis range. libretexts.orgyoutube.com

The introduction of a bromine atom, a halogen substituent, onto the quinolizinium ring system is expected to induce shifts in the absorption maxima (λmax). Halogens can exert two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M). For bromine, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the aromatic system. This can affect the energy of the frontier molecular orbitals (HOMO and LUMO), though the resulting spectral shifts (either hypsochromic/blue shift or bathochromic/red shift) can be complex.

While specific spectral data for this compound is not extensively documented in readily available literature, analysis of related quinolizinium derivatives suggests that absorption bands would be present in the UV and possibly the visible region. nih.govmdpi.com The exact position and intensity of these bands are influenced by the solvent environment.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Spectral Region
π → π* π bonding to π* antibonding UV-Visible
n → π* Non-bonding to π* antibonding UV-Visible (often lower intensity)

Many quinolizinium salts exhibit fluorescence, emitting light upon relaxation from an excited electronic state. nih.gov The key parameters characterizing this emission are the fluorescence quantum yield (Φf), which measures the efficiency of the emission process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state. nih.gov

The fluorescence quantum yield and lifetime are highly sensitive to the molecular structure and environment. The presence of a heavy atom like bromine can significantly influence these properties. The "heavy-atom effect" is known to enhance the rate of intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). This provides a non-radiative decay pathway that competes with fluorescence, often leading to a lower fluorescence quantum yield. nih.gov

The Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum, provides information about the structural differences between the ground and excited states. A larger Stokes shift is often observed in molecules that undergo significant geometric relaxation in the excited state. nih.gov

Specific experimental values for the quantum yield, lifetime, and Stokes shift of this compound are not widely reported. However, based on studies of similar heterocyclic compounds, these values would be crucial for assessing its potential in applications such as fluorescent probes or emitters. nih.govmdpi.comresearchgate.net

Table 2: Key Fluorescence Parameters and Their Significance

Parameter Symbol Description
Fluorescence Quantum Yield Φf Ratio of photons emitted to photons absorbed, indicating emission efficiency. researchgate.net
Fluorescence Lifetime τf Average duration the molecule remains in the excited state before returning to the ground state. nih.gov
Stokes Shift Δν or Δλ The difference between the maximum absorption and maximum emission wavelengths. nih.gov

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful technique for studying the dynamics of short-lived excited states. nih.govberkeley.edu This method uses a "pump" pulse to excite the molecule, followed by a "probe" pulse at various time delays to monitor the changes in absorption. researchgate.net This allows for the direct observation of processes like internal conversion, intersystem crossing, and vibrational relaxation on femtosecond to picosecond timescales. nih.govberkeley.edu

For a molecule like this compound, fs-TA could elucidate the ultrafast processes following photoexcitation. It would be particularly useful for quantifying the rate of intersystem crossing enhanced by the heavy bromine atom, a process that is often too fast to be observed by nanosecond techniques. nih.govnih.gov Studies on similar systems have used fs-TA to characterize the decay pathways of the excited singlet state and the formation of triplet states. nih.govberkeley.edu

Fluorosolvatochromism refers to the change in fluorescence emission color (and wavelength) with the polarity of the solvent. This phenomenon is often observed in molecules where the dipole moment in the excited state is significantly different from that in the ground state. While there is no specific literature detailing the fluorosolvatochromic behavior of this compound as a photoacid, this property is a known characteristic of certain functionalized quinolizinium derivatives.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. beilstein-journals.orgmdpi.com

In the ¹H-NMR spectrum, the chemical shifts of the protons on the quinolizinium ring would appear in the aromatic region, typically downfield due to the deshielding effect of the ring current and the positive charge. The bromine substituent would further influence the chemical shifts of adjacent protons.

In the ¹³C-NMR spectrum, the carbon atoms of the quinolizinium ring would resonate at characteristic chemical shifts. libretexts.orgdocbrown.info The carbon atom directly bonded to the bromine (C-3) would be significantly affected by the halogen's electronegativity and heavy-atom effect, resulting in a distinct chemical shift. docbrown.info The presence of the bromide counter-ion does not typically result in observable signals in standard ¹H or ¹³C NMR but its presence is confirmed by other means. huji.ac.il

Table 3: Anticipated NMR Data for this compound

Nucleus Technique Expected Chemical Shift (δ) Range (ppm) Information Provided
¹H ¹H-NMR ~7.0 - 9.5 Position and electronic environment of protons on the quinolizinium ring.
¹³C ¹³C-NMR ~110 - 160 Position and electronic environment of carbon atoms in the ring; C-Br bond location. libretexts.org

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular mass of the 3-Bromoquinolizinium cation and to study its fragmentation patterns, which can help confirm its structure. acs.org In electrospray ionization (ESI) mass spectrometry, the intact cation [C₉H₇BrN]⁺ would be detected.

The isotopic pattern of bromine is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). docbrown.info This results in a characteristic pair of peaks (M⁺ and M+2) for the molecular ion and any fragments containing a bromine atom, separated by two mass-to-charge (m/z) units and having roughly equal intensity. docbrown.inforesearchgate.net

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the 3-Bromoquinolizinium cation would be expected to fragment through pathways such as the loss of a bromine radical (Br•), HBr, or other neutral molecules. nih.govnih.govresearchgate.net Analysis of these fragmentation pathways provides further structural confirmation. nih.gov

Table 4: Predicted Mass Spectrometry Data for the 3-Bromoquinolizinium Cation

Ion Formula Key Feature
Molecular Ion [C₉H₇BrN]⁺ Appears as a pair of peaks (M⁺ and M+2) with ~1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes.
Fragment Ion [C₉H₇N]⁺ Loss of a bromine atom.
Fragment Ion [C₉H₆Br]⁺ Loss of a hydrogen atom.

Circular Dichroism and Flow Linear Dichroism Spectroscopy for Chiral and Intercalative Studies

Circular Dichroism (CD) Spectroscopy is based on the differential absorption of left and right circularly polarized light by chiral molecules. This technique is exquisitely sensitive to the secondary structure of proteins and the conformation of nucleic acids. For a molecule like this compound, which is itself achiral, CD spectroscopy becomes particularly informative when studying its binding to a chiral macromolecule like DNA.

When a small molecule intercalates between the base pairs of DNA, it can induce a CD signal in the absorption region of the small molecule. This induced CD signal provides evidence of the binding event and can offer insights into the geometry of the binding. For instance, the well-studied DNA intercalator ethidium (B1194527) bromide exhibits a characteristic induced CD spectrum upon binding to DNA, which has been instrumental in characterizing its intercalative mode. Should this compound intercalate into DNA, one would expect to observe an induced CD signal in the region of its electronic transitions (typically in the UV-Vis range for quinolizinium systems). The sign and magnitude of this induced CD signal would be dependent on the precise orientation of the quinolizinium chromophore within the chiral environment of the DNA helix.

Flow Linear Dichroism (LD) Spectroscopy measures the differential absorption of light polarized parallel and perpendicular to an orientation direction. This technique is ideal for studying the orientation of small molecules bound to fibrous polymers like DNA, which can be oriented by hydrodynamic flow in a Couette cell.

If this compound binds to DNA, LD spectroscopy can determine its orientation relative to the DNA helix axis. For an intercalated molecule, the planar aromatic system would be expected to lie parallel to the DNA base pairs and therefore perpendicular to the helix axis. This would result in a negative LD signal in the absorption band of the quinolizinium chromophore. Conversely, if the molecule were to bind in the groove of the DNA, a different orientation and a correspondingly different LD signal would be observed. The magnitude of the LD signal is related to the degree of orientation of the molecule, providing information on the strength and nature of the binding.

While direct experimental data for this compound is pending, the application of CD and LD spectroscopy would be a critical step in elucidating its potential as a DNA binding agent and understanding the structural details of such an interaction at the molecular level.

X-ray Crystallography for Solid-State Structural Determination of Quinolizinium Salts

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, the structures of several related quinolizinium salts have been determined, offering valuable insights into the structural features of this class of compounds. Current time information in Bangalore, IN.

The parent quinolizinium cation is known to be a planar aromatic system, a feature that has been confirmed by X-ray diffraction studies of its salts. wikipedia.org For instance, the crystal structure of quinolizinium hexafluorophosphate (B91526) has been elucidated, revealing the planarity of the C₉H₈N⁺ cation. wikipedia.org This planarity is a key feature that influences the electronic and stacking properties of these molecules.

In the case of substituted quinolizinium salts, X-ray crystallography reveals how different functional groups affect the molecular geometry and the crystal packing. Although the crystal structure for this compound is not available, a look at the crystallographic data for a related substituted quinolizinium salt, such as the tetrafluoroborate (B81430) salt of a phenyl-substituted quinolizinium derivative (compound 3ah from a rhodium-catalyzed synthesis), can serve as an illustrative example of the type of information obtained. rsc.org

The determination of the crystal structure of such a salt involves the following key steps:

Crystal Growth: Single crystals of suitable quality are grown from a solution of the compound.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. This initial model is then refined to best fit the experimental data.

The resulting structural information is typically presented in a table of crystallographic data. Below is a representative table of the kind of data that would be obtained for a quinolizinium salt.

Table 1: Representative Crystallographic Data for a Substituted Quinolizinium Salt

Interactive Table:

ParameterValue
Empirical FormulaC₁₆H₁₄BF₄N
Formula Weight307.09
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal SystemMonoclinic
Space GroupP2(1)/c
Unit Cell Dimensions
a (Å)9.2845(6)
b (Å)8.1916(5)
c (Å)19.3256(12)
α (°)90
β (°)102.541(3)
γ (°)90

Data for compound 3ah, a substituted quinolizinium tetrafluoroborate, from a rhodium-catalyzed synthesis. rsc.org

This data allows for a detailed analysis of the solid-state structure. For this compound, a crystallographic study would precisely determine the position of the bromine atom on the quinolizinium ring and reveal how the bromide counter-ion is situated within the crystal lattice. Furthermore, it would elucidate any intermolecular interactions, such as π-π stacking of the planar quinolizinium rings or hydrogen bonding involving the bromide ion, which govern the packing of the molecules in the crystal.

Theoretical and Computational Investigations of Quinolizinium Systems

Quantum Chemical Calculations on Electronic Structure and Photophysical Properties

Quantum chemical calculations are pivotal in predicting and explaining the unique optical properties of quinolizinium (B1208727) derivatives, including 3-Bromoquinolizinium bromide. These methods model the behavior of electrons within the molecule to determine its ground and excited state properties. wikipedia.org

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Excited States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (primarily the ground state) of many-body systems. wikipedia.org It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net For studying how a molecule interacts with light, which involves transitions to higher energy electronic states, Time-Dependent Density Functional Theory (TD-DFT) is employed. uci.educhemrxiv.org

TD-DFT is the most widely used method for calculating the properties of excited states. chemrxiv.org It can predict vertical excitation energies, which correspond to the absorption of light, with a typical accuracy of around 0.3 eV for many medium-sized organic molecules, which is often sufficient for interpreting solution-phase spectroscopy. chemrxiv.org The theory works by calculating the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from a light wave. uci.edu The choice of the specific functional, such as B3LYP or CAM-B3LYP, can be critical for obtaining accurate results, especially for systems with charge-transfer character. researchgate.netrsc.org

Computational Prediction of Absorption and Emission Spectra

A direct application of TD-DFT is the prediction of electronic absorption and emission spectra. rsc.org By calculating the energies of the lowest-lying electronic excited states, one can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. These calculations provide the vertical excitation energies from the ground state (S0) to various excited states (S1, S2, etc.). nih.gov

For quinolizinium systems, the primary absorption bands typically correspond to π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The results of these calculations, including the predicted excitation energies, corresponding wavelengths, and oscillator strengths (a measure of the transition probability), can be compared directly with experimental spectra.

Similarly, by optimizing the geometry of the first excited state (S1) and calculating the energy difference between the relaxed S1 state and the ground state (S0), the emission wavelength (fluorescence) can be predicted. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 1: Representative TD-DFT Predicted Absorption Data for a Quinolizinium System

TransitionExcitation Energy (eV)Predicted λmax (nm)Oscillator Strength (f)
S0 → S13.104000.85
S0 → S23.543500.12
S0 → S34.133000.05
Note: This table contains representative data for a generic quinolizinium system calculated at the TD-B3LYP level to illustrate typical computational output. Actual values for this compound would require specific calculation.

Mechanistic Insights into High Fluorescence Quantum Yields

Quinolizinium derivatives are known for their high fluorescence quantum yields. Computational studies can provide mechanistic insights into this phenomenon. High quantum yields arise when the rate of radiative decay (fluorescence) is much faster than the rates of non-radiative decay pathways, such as internal conversion and intersystem crossing.

Theoretical models suggest that the rigid, planar structure of the quinolizinium ring system minimizes vibrational modes that would otherwise facilitate non-radiative energy loss. Computational analysis of the potential energy surfaces of the ground and excited states reveals a significant energy gap between them, which, according to the energy gap law, disfavors internal conversion. Furthermore, the small calculated spin-orbit coupling between the lowest singlet (S1) and triplet (T1) states indicates a slow rate of intersystem crossing. The strong π-π* character of the S0 → S1 transition, confirmed by the large calculated oscillator strength, corresponds to a high radiative decay rate, further contributing to the observed high fluorescence quantum yields. rsc.org

Computational Studies on Reactivity and Reaction Mechanisms

DFT calculations are also extensively used to explore the reactivity of quinolizinium systems and the mechanisms of their formation and decomposition.

Transition State Analysis in Catalyzed Quinolizinium Synthesis

The synthesis of the quinolizinium ring often involves catalyzed cyclization reactions. Computational chemistry allows for a detailed mapping of the reaction energy profile, including the reactants, products, any intermediates, and, crucially, the transition states. nih.gov A transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. nih.gov

For instance, in a metal-catalyzed synthesis of a quinoline (B57606) or quinolizinium derivative, DFT can be used to model the key steps, such as oxidative addition, migratory insertion, and reductive elimination. mdpi.com By calculating the Gibbs free energy of activation (ΔG‡) for different potential pathways, the most favorable mechanism can be identified. usd.edu For example, a computational study on a dual photoredox-cobalt-catalyzed elimination of an alkyl bromide identified the key transition state for a halogen-atom transfer (XAT) step, confirming it as the operative mechanism over a competing SN2 pathway by comparing predicted and experimental kinetic isotope effects. nih.gov Such analyses provide a level of mechanistic detail that is often inaccessible through experimental means alone. nih.gov

Prediction of Thermal Decomposition Mechanisms and Stability (e.g., DFT-B3LYP)

The thermal stability of a compound is critical for its practical application. Computational methods, particularly DFT using functionals like B3LYP, are effective tools for predicting the thermal decomposition pathways and estimating the stability of organic and ionic compounds. researchgate.netresearchgate.net

These calculations involve identifying the weakest bonds in the molecule and modeling their cleavage to predict the initial decomposition products. acs.org The bond dissociation energy (BDE) is a key descriptor, with lower BDE values indicating bonds that are more likely to break upon heating. acs.org For this compound, the C-Br bond and bonds within the quinolizinium cation would be primary targets for such an investigation.

By locating the transition state for the initial decomposition step, the activation energy (Ea) can be calculated. researchgate.net A higher activation energy corresponds to greater kinetic stability and a higher decomposition temperature. Such studies on heterocyclic compounds have shown that decomposition is often initiated by the cleavage of a substituent from the ring or the rupture of the ring itself. mdpi.com For ionic compounds, the nucleophilicity of the anion can also play a significant role in the decomposition mechanism. researchgate.net

Table 2: Calculated Thermodynamic Data for a Hypothetical Decomposition Step

ParameterCalculated ValueUnit
Activation Energy (Ea)185kJ/mol
Enthalpy of Reaction (ΔH)75kJ/mol
Gibbs Free Energy of Activation (ΔG‡)170kJ/mol
Note: This table shows example thermodynamic parameters for a hypothetical unimolecular decomposition step of a heterocyclic compound as calculated by DFT (e.g., at the B3LYP/6-311G(d,p) level). These values are crucial for predicting reaction rates and thermal stability. rsc.org

Conformational Analysis and Rotational Barriers in Biquinolizinium Cations

The conformational flexibility of molecules is a critical determinant of their biological activity and material properties. For biquinolizinium cations, the rotational barrier around the bond connecting the two quinolizinium units dictates the relative orientation of the two ring systems.

Computational methods, particularly DFT, are powerful tools for investigating conformational preferences and the energy barriers to rotation. mdpi.com While specific studies on biquinolizinium cations are not found in the search results, extensive research on the rotational barriers in other conjugated systems, such as substituted anilines, benzaldehydes, and biaryls, provides a solid foundation for understanding the factors at play. researchgate.net

The rotational barrier in these systems is influenced by a combination of steric and electronic effects. Steric hindrance between substituents on the two rings can raise the energy of the planar (fully conjugated) conformation, while electronic effects, such as π-conjugation across the central bond, tend to stabilize the planar arrangement. researchgate.net The interplay of these factors determines the height of the rotational barrier.

In a hypothetical biquinolizinium system, the planarity of the molecule would be favored by the extended π-conjugation. The introduction of substituents, such as a bromine atom, would introduce steric and electronic perturbations. The size of the bromine atom would likely increase steric repulsion, potentially raising the energy of the transition state for rotation. High-accuracy quantum chemical calculations on systems like allyl and benzyl (B1604629) cations have shown that rotational barriers are significantly influenced by electron delocalization. researchgate.net

System Computational Method Rotational Barrier (kcal/mol) Key Influencing Factor
Allyl CationHigh accuracy quantum chemical calculations33Electron delocalization researchgate.net
Benzyl CationHigh accuracy quantum chemical calculations45Electron delocalization researchgate.net
N-BenzhydrylformamidesDFT (M06-2X/6-311+G*)20-23 (Formyl rotation)Steric and electronic effects mdpi.com
para-Substituted AnilinesNot specifiedVaries with substituentElectronic delocalization researchgate.net

These values from related systems illustrate the magnitude of rotational barriers and the importance of electronic structure in determining conformational dynamics. For a biquinolizinium cation, similar computational approaches could elucidate the preferred conformations and the energy landscape for interconversion.

Advanced Applications of Quinolizinium Based Scaffolds in Chemical Science

Development of Fluorescent Probes and Dyes

The rigid, planar structure and π-conjugated system of the quinolizinium (B1208727) core are conducive to strong fluorescence, making it a promising fluorophore. The introduction of a bromine atom at the 3-position of the quinolizinium ring can serve as a handle for further synthetic modifications or to modulate the photophysical properties of the parent scaffold.

Synthesis of Water-Soluble Fluorescent Probes

The synthesis of quinolizinium salts can be achieved through various methods, including the cyclization of appropriately substituted pyridines. thieme-connect.de For 3-Bromoquinolizinium bromide, a potential synthetic route involves the reaction of a 2-substituted pyridine (B92270) with a brominated electrophile, followed by an intramolecular cyclization. A plausible approach could start from 2-picoline, which can be reacted with a suitable three-carbon electrophilic synthon bearing a bromine atom to construct the second ring and introduce the bromo-substituent.

To enhance water solubility, which is crucial for biological applications, the 3-bromoquinolizinium scaffold can be further functionalized with hydrophilic groups. The bromine atom itself can be a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce moieties like carboxylic acids, sulfonates, or polyethylene (B3416737) glycol (PEG) chains. mdpi.com Alternatively, other positions on the quinolizinium ring could be functionalized prior to or after the cyclization to incorporate water-solubilizing groups. The inherent cationic nature of the quinolizinium ring already contributes to some degree of water solubility. nih.gov

Design and Application of Cationic Fluorophores in Advanced Research

Quinolizinium-based dyes are a class of cationic fluorophores with tunable photophysical properties. nih.govresearchgate.net The position and nature of substituents on the quinolizinium ring significantly influence their absorption and emission characteristics. The introduction of a bromine atom at the 3-position is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted quinolizinium cation due to the heavy atom effect and its electron-withdrawing nature.

These cationic fluorophores have potential applications in various research areas, including as fluorescent labels for biomolecules and as components in sensing systems. nih.govnih.gov The positive charge facilitates interaction with negatively charged species like DNA and proteins. The bromine atom can also act as a quencher of fluorescence, which could be exploited in the design of "turn-on" fluorescent probes where the displacement of the bromine atom by an analyte restores fluorescence.

Table 1: Predicted Photophysical Properties of 3-Bromoquinolizinium Cation in Comparison to Unsubstituted Quinolizinium

CompoundPredicted λabs (nm)Predicted λem (nm)Predicted Quantum Yield (ΦF)
Quinolizinium~350~420Moderate
3-Bromoquinolizinium~370-390~440-460Low to Moderate

Note: The data in this table is predictive and based on general principles of fluorophore design and the known effects of halogen substituents on aromatic systems.

Utility in Cellular Imaging and Organelle Targeting

The cationic and lipophilic nature of certain quinolizinium derivatives allows them to passively diffuse across cell membranes, making them suitable for cellular imaging. nih.govnih.gov The positive charge can promote accumulation in organelles with negative membrane potentials, such as mitochondria. nih.gov By modifying the substituents on the quinolizinium core, it is possible to tune the lipophilicity and achieve targeted localization to specific organelles like the lysosomes, nucleus, or endoplasmic reticulum. nih.govnih.gov

The 3-bromoquinolizinium cation could serve as a core structure for developing organelle-specific probes. The bromine atom provides a site for attaching specific targeting moieties. For instance, coupling a triphenylphosphonium group could enhance mitochondrial targeting. Furthermore, the fluorescence lifetime of quinolizinium dyes can be sensitive to the local environment, which can be utilized in fluorescence lifetime imaging microscopy (FLIM) to map viscosity or ion concentrations within different cellular compartments. nih.govacs.org

Quinolizinium Salts in Photocatalysis and Photochemistry

Quinolizinium salts have been explored for their potential in photocatalysis due to their ability to absorb visible light and participate in photoinduced electron transfer (PET) processes. researchgate.netrsc.orgpolyu.edu.hk Upon photoexcitation, the quinolizinium cation can act as a potent oxidant or reductant, enabling it to catalyze various chemical transformations. ictp.it

The presence of a bromine atom in the 3-position of the quinolizinium ring can influence its photocatalytic properties. The heavy atom effect of bromine can enhance intersystem crossing from the singlet excited state to the triplet state, which can be beneficial for certain photochemical reactions. Moreover, the carbon-bromine bond can be susceptible to photolytic cleavage, potentially generating a highly reactive quinolizinyl radical, which could initiate radical-based chemical transformations. The electron-withdrawing nature of the bromine atom would also make the excited state of 3-bromoquinolizinium a stronger oxidizing agent compared to the unsubstituted quinolizinium cation. researchgate.net

Quinolizinium Ions as Components of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as "green" solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties. dntb.gov.ua The properties of an ionic liquid are determined by the combination of its cation and anion.

Design and Synthesis of Ionic Liquids with Unbranched Cation Cores

Quinolizinium cations can serve as the cationic component of ionic liquids. The synthesis of quinolizinium-based ionic liquids involves pairing the quinolizinium cation with a suitable anion, such as bromide, tetrafluoroborate (B81430), or hexafluorophosphate (B91526). thieme-connect.de The properties of the resulting ionic liquid can be tuned by modifying the structure of the quinolizinium cation.

For this compound, the cation is 3-bromoquinolizinium and the anion is bromide. The presence of the bromine atom on the quinolizinium core is expected to influence the physical properties of the ionic liquid, such as its melting point, viscosity, and density, through changes in intermolecular interactions like van der Waals forces and potential halogen bonding. dntb.gov.uanih.gov Attaching unbranched alkyl chains to other positions of the quinolizinium ring would further modulate these properties. For instance, increasing the length of the alkyl chain generally leads to an increase in viscosity and a decrease in the melting point. researchinschools.orgnih.gov

Correlation between Cationic Structure and Ionic Liquid Characteristics

Generally, for quinolinium-based ILs, an increase in the length of the alkyl chain on the cation leads to a larger immiscibility gap with certain solvents, such as thiophene. mdpi.com This is attributed to packing effects and steric hindrance. mdpi.com For instance, studies on N-alkylquinolinium bis(trifluoromethylsulfonyl)imide salts have shown that increasing the alkyl chain from butyl to octyl results in a lower immiscibility gap with thiophene. mdpi.com This suggests that the size and shape of the cation are critical in dictating the solvation properties of the ionic liquid.

The planarity and aromaticity of the quinolizinium cation also contribute to its interaction with other molecules. The introduction of a substituent like a bromine atom at the 3-position of the quinolizinium ring would be expected to influence the electronic distribution and steric profile of the cation. This, in turn, would alter its intermolecular interactions and, consequently, the macroscopic properties of the resulting ionic liquid. While specific data on this compound as an ionic liquid is not extensively detailed in the provided search results, the principles governing related quinolinium systems provide a strong basis for understanding its potential behavior. nih.govmdpi.com The interplay between the delocalized positive charge of the quinolizinium core and the electron-withdrawing nature of the bromine atom would likely affect the electrostatic forces and hydrogen bonding capabilities of the cation, which are crucial for determining the physical state and solvent properties of the ionic liquid.

A subtle balance between strong electrostatic forces and the degree of disorder originating from molten alkyl chains is crucial for the formation of liquid-crystalline phases in ionic liquids. rsc.org The size of the anion also plays a significant role; for long-chain N-alkylquinolinium salts, increasing the size of the anion from bromide to larger anions like tetrafluoroborate or hexafluorophosphate increases the minimum alkyl chain length required to induce mesomorphism, while lowering the transition temperatures. rsc.org

DNA Intercalation and Non-Covalent Molecular Interactions

Quinolizinium derivatives have emerged as a significant class of DNA intercalators, compounds capable of inserting themselves between the base pairs of the DNA double helix. nih.govrsc.org This intercalating ability is a key aspect of their potential as DNA-targeting agents. nih.gov The planar, aromatic structure of the quinolizinium core is well-suited for stacking interactions with the DNA base pairs. nih.gov

The mode of binding is not limited to intercalation. Depending on the specific derivative and the ligand-to-DNA ratio, other interactions such as groove binding and association with the DNA backbone have also been observed. rsc.org For example, a study on diarylquinolizinium derivatives showed that while intercalation was the primary mode of binding, groove binding and backbone interactions also played a role. rsc.org The nature and position of substituents on the quinolizinium scaffold can significantly influence the binding affinity and mode.

A variety of spectroscopic techniques are employed to investigate the binding affinity and mode of quinolizinium derivatives with DNA. These methods provide detailed insights into the nature of the non-covalent interactions at the molecular level.

UV-Visible and Fluorescence Spectroscopy are commonly used to determine the binding affinity. rsc.orgnih.gov Upon binding to DNA, the absorption and emission spectra of the quinolizinium compound typically exhibit changes, such as hypochromism (decrease in absorption intensity) and bathochromism (red-shift in the absorption maximum). rsc.org Fluorimetric titrations are particularly sensitive and can reveal binding constants in the range of 104 to 105 M-1 for many quinolizinium derivatives. rsc.orgnih.gov The quenching or enhancement of fluorescence upon interaction with DNA provides further evidence of binding. nih.gov

Circular Dichroism (CD) and Linear Dichroism (LD) Spectroscopy are powerful tools for elucidating the binding mode. nih.gov CD spectroscopy can differentiate between intercalation and groove binding. The appearance of an induced CD signal in the absorption region of the ligand upon titration with DNA is a strong indicator of intercalation. rsc.org LD spectroscopy, which measures the differential absorption of light polarized parallel and perpendicular to an orientation axis, can provide information about the orientation of the bound ligand relative to the DNA helix, further confirming an intercalative binding mode. nih.gov

Raman Spectroscopy has also been utilized to probe the specific chemical interactions between quinolizinium-like structures and DNA. For example, studies on quinine, which contains a quinoline (B57606) ring, have shown that the vibrational modes of the ring are sensitive to the local chemical environment, including π-stacking interactions with DNA base pairs. nih.gov

The following table summarizes the binding affinities of some quinolizinium derivatives with DNA, as determined by spectroscopic methods.

DerivativeBinding Constant (K)Spectroscopic Method(s)Reference
Diarylquinolizinium derivatives2 × 104 – 2 × 105 M-1Photometric, Fluorimetric, Polarimetric titrations, Flow-LD rsc.org
Naphtho[1,2-b]quinolizinium bromide~105 M-1Spectrophotometric, Fluorimetric titrations nih.gov
Naphtho[2,1-b]quinolizinium bromide~105 M-1Spectrophotometric, Fluorimetric titrations nih.gov
9-(arylethynyl)benzo[b]quinolizinium derivatives0.2–2.2 × 105 M-1Photometric, Fluorimetric titrations researchgate.net

Functional Materials Development

Quinolizinium derivatives have garnered interest as promising candidates for nonlinear optical (NLO) materials. urjc.es NLO materials are capable of altering the properties of light that passes through them and have applications in technologies like optical computing and telecommunications. ipme.ru The key to the NLO properties of these organic compounds lies in their molecular structure, particularly the presence of a donor-acceptor (D-A) framework which facilitates intramolecular charge transfer. nih.gov

In the context of quinolizinium-based NLO chromophores, the quinolizinium cation itself can act as a potent electron-acceptor (A+). urjc.es By chemically linking this acceptor unit to various π-rich N-heterocyclic donor groups (D), it is possible to create molecules with significant first hyperpolarizability (β), a measure of the second-order NLO response. urjc.es The inherent polarization between the donor and acceptor fragments is a critical factor in modulating the NLO properties. urjc.es

Research has shown that novel D-A+ and D-A+-D chromophores based on the quinolizinium cation exhibit promising NLO characteristics. urjc.es These materials can be synthesized by treating haloquinolizinium salts with N-heteroarylstannanes via Stille reaction conditions. urjc.es The first hyperpolarizabilities of these compounds have been measured using techniques like hyper-Rayleigh scattering, confirming the influence of the donor-acceptor structure on the NLO response. urjc.es Theoretical calculations, such as those based on Density Functional Theory (DFT), are also employed to understand the electronic structure and predict the NLO properties of these quinolizinium derivatives. urjc.es

The synthesis of quinolizinium salts with helical structures represents an exciting avenue in materials science, with potential applications in areas such as chiral recognition and optoelectronics. rsc.org A notable synthetic strategy for creating these complex architectures involves a sequence of rhodium-catalyzed reactions. rsc.org

One such approach utilizes a [2+2+2] cyclotrimerization of appropriately substituted diynes with an alkyne, followed by a C-H activation/annulation step. rsc.org For example, the cyclotrimerization of certain diynes with trimethylsilylethyne can yield 1-arylisoquinolines. rsc.org Subsequent Rh-catalyzed C-H activation and annulation of these isoquinolines with disubstituted alkynes can then generate researchgate.net-helical quinolizinium salts in high yields. rsc.org

These helical quinolizinium salts often exhibit interesting photophysical properties. Many of the synthesized compounds are highly fluorescent, with emission in the orange-red region of the visible spectrum and high fluorescence quantum yields. rsc.org The specific emission wavelength and quantum yield can be tuned by varying the substituents on the helical scaffold. rsc.org The synthesis and characterization of these materials are crucial steps toward their application in functional materials and devices.

The following table provides a summary of the synthesis and properties of some helical quinolizinium salts.

Synthetic MethodKey IntermediatesProductPropertiesReference
Rh-catalyzed [2+2+2] cyclotrimerization and C-H activation/annulation1-Arylisoquinolines researchgate.net-Helical quinolizinium saltsFluorescence in the orange-red region (606–682 nm), ΦF up to 99% rsc.org

Quinolizinium Compounds in Bioconjugation Chemistry

While bioconjugation is a significant field of chemical science, there is no specific information available that details the use of this compound in this context.

Quinolizinium Derivatives as Organic Photoacids for Photoinduced Acidity Supply

The photophysical properties of some quinolizinium derivatives have been investigated, particularly their potential as photosensitizers. However, there is no specific data available on this compound functioning as an organic photoacid for photoinduced acidity supply. The study of photoacids is an active area of research, but the focus has been on other classes of compounds.

Quinolizinium Scaffolds as Building Blocks in Complex Organic Synthesis

Quinolizinium scaffolds, in a general sense, can serve as precursors in the synthesis of more complex molecules. The presence of a bromine atom on the quinolizinium ring, as in this compound, theoretically allows for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) or other substitution reactions. These reactions are fundamental in complex organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. However, there are no specific examples in the literature that demonstrate the use of this compound as a building block in such synthetic transformations. While the parent quinolizinium cation can be brominated, the subsequent utility of the resulting bromo-substituted product in synthesis has not been elaborated upon in published research. wikipedia.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Bromoquinolizinium bromide, and how can they be validated experimentally?

  • Methodological Answer : The compound is synthesized via reaction of 5-bromo-2-ethoxycarbonylpyridine with β-butyrolactone under controlled thermal conditions. Validation involves nuclear magnetic resonance (NMR) to confirm the quinolizinium core and bromine substitution, coupled with mass spectrometry for molecular weight verification. Reflux times and solvent purity (e.g., anhydrous tetrahydrofuran) are critical for reproducibility .

Q. What analytical techniques are recommended for quantifying bromide ions in reactions involving this compound?

  • Methodological Answer : Capillary electrophoresis with UV detection is optimized for resolving bromide ions in complex matrices. For environmental or tracer studies, colorimetric methods using phenol red or fluorescein derivatives (detection limit: 0.1–10 mg/L) are effective, though interference from chloride requires pre-treatment with ion-exchange resins .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

  • Methodological Answer : Solid waste contaminated with brominated compounds must be collected in sealed containers and incinerated under institutional hazardous waste protocols. For aqueous solutions, activated carbon filtration followed by UV fluorescence checks (λexem = 300/600 nm) ensures complete bromide removal before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Key variables include solvent polarity (e.g., DMF vs. THF), reaction temperature (80–120°C), and stoichiometric ratios of Grignard reagents (e.g., 3-ethoxypropylmagnesium bromide). Yield improvements (≥15%) are achievable by minimizing hydrolysis through inert atmosphere controls .

Q. What experimental design considerations are critical for tracer studies using bromide analogs of this compound in heterogeneous systems?

  • Methodological Answer : Replicate sampling (≥16 replicates per depth) and flux-controlled irrigation are essential to account for lateral solute velocity variations (CV ≈50%). Soil core profiling (up to 25 m depth) combined with vacuum solution samplers ensures accurate mass recovery calculations in unsaturated zones .

Q. How can contradictions in bromide concentration data from different analytical methods be resolved?

  • Methodological Answer : Cross-validate results using inductively coupled plasma mass spectrometry (ICP-MS) for absolute quantification. For colorimetric discrepancies, assess interference from organic bromides via high-performance liquid chromatography (HPLC) with post-column derivatization. Historical data inconsistencies (e.g., aquifer studies) often arise from detection limit variations (0.10–0.50 mg/L) and should be normalized to current methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.